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Compound of Interest

Compound Name: 2-Hydroxyestrone-d4

Cat. No.: B602639 Get Quote

An In-depth Technical Guide to 2-
Hydroxyestrone-d4
This guide provides a comprehensive overview of the physical, chemical, and biological

properties of 2-Hydroxyestrone-d4, a deuterated analog of the endogenous estrogen

metabolite, 2-hydroxyestrone. It is intended for researchers, scientists, and professionals in the

field of drug development and metabolic studies. 2-Hydroxyestrone-d4 serves as a valuable

internal standard for mass spectrometry-based quantification of 2-hydroxyestrone, a key

biomarker in studies of estrogen metabolism and its association with hormone-dependent

cancers.

Physical and Chemical Properties
2-Hydroxyestrone-d4 is a stable, isotopically labeled form of 2-hydroxyestrone, where four

hydrogen atoms have been replaced by deuterium. This substitution results in a higher

molecular weight, allowing for its differentiation from the endogenous compound in analytical

assays.
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Property Value Reference

Chemical Name
2-Hydroxyestrone-1,4,16,16-

d4
[1]

Synonyms Catecholestrone-d4 [2]

CAS Number 81586-97-2 [1][3]

Molecular Formula C₁₈H₁₈D₄O₃ [1]

Molecular Weight 290.39 g/mol [1][3]

Purity Typically ≥98% chemical purity [1]

Isotopic Enrichment ≥98 atom % D [3]

Physical State Solid [4]

Melting Point >175°C (decomposes)

Solubility
Soluble in DMSO and

Methanol
[2]

Storage Conditions

Store refrigerated (-20°C for

short-term, -80°C for long-

term)

[2][3]

Biological Significance and Applications
The parent compound, 2-hydroxyestrone, is a major metabolite of estradiol and estrone,

formed through hydroxylation by cytochrome P450 enzymes, primarily CYP1A1 and CYP3A.[5]

It is often referred to as a "good estrogen" due to its anti-proliferative and potential anti-

carcinogenic properties, contrasting with the more estrogenic and proliferative 16α-

hydroxyestrone.[4]

2-Hydroxyestrone exhibits several biological activities:

Antiestrogenic Effects: It can suppress the growth of estrogen receptor-positive breast

cancer cells, such as MCF-7, particularly when its rapid methylation by catechol-O-

methyltransferase (COMT) is inhibited.[5]
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Hepatoprotection: Studies have shown that 2-hydroxyestrone can protect liver cells from

chemically-induced toxicity, such as that caused by acetaminophen overdose. This protective

effect is mediated, in part, by inhibiting ferroptosis.

Biomarker: The ratio of 2-hydroxyestrone to 16α-hydroxyestrone in urine or serum is

investigated as a potential biomarker for breast cancer risk.

Due to its utility as an internal standard, 2-Hydroxyestrone-d4 is crucial for the accurate

quantification of endogenous 2-hydroxyestrone levels in biological samples, facilitating

research in endocrinology, oncology, and toxicology.

Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis, analysis,

and biological evaluation of 2-hydroxyestrone and its deuterated analog.

Synthesis of 2-Hydroxyestrone-d4 (Representative
Protocol)
While specific, detailed proprietary synthesis protocols are not publicly available, a general

approach for the synthesis of deuterated estrogens from a non-deuterated precursor like

estrone can be outlined. This often involves acid- or base-catalyzed H/D exchange reactions or

the use of deuterated reagents.

Objective: To introduce deuterium atoms at specific positions of the estrone molecule before or

after hydroxylation.

Materials:

Estrone

Deuterated acid (e.g., D₂SO₄) or deuterated base (e.g., NaOD)

Deuterated solvent (e.g., D₂O, MeOD)

Hydroxylating agent (e.g., cytochrome P450 enzymes in a microsomal preparation or a

chemical equivalent)
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Solvents for extraction (e.g., ethyl acetate, dichloromethane)

Silica gel for column chromatography

Instrumentation: NMR for structure confirmation, Mass Spectrometry for assessing isotopic

enrichment.

Methodology:

Deuteration of Estrone:

Dissolve estrone in a suitable deuterated solvent.

Add a deuterated acid or base to catalyze the exchange of protons for deuterons at the

desired positions (e.g., positions 1, 4, and 16).

Heat the reaction mixture under reflux for a specified period to facilitate the exchange.

Monitor the reaction progress by taking aliquots and analyzing via mass spectrometry to

check the incorporation of deuterium.

Once the desired level of deuteration is achieved, neutralize the reaction mixture.

Extract the deuterated estrone using an organic solvent.

Purify the product using silica gel column chromatography.

Hydroxylation:

The deuterated estrone is then subjected to hydroxylation at the 2-position. This can be

achieved biochemically using liver microsomes containing cytochrome P450 enzymes or

through chemical synthesis.

For biochemical hydroxylation, incubate the deuterated estrone with a microsomal

preparation in the presence of NADPH.

For chemical synthesis, specific reagents are used to direct hydroxylation to the 2-position

of the aromatic A-ring.
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Purification and Characterization:

The final product, 2-Hydroxyestrone-d4, is purified from the reaction mixture using

techniques such as HPLC.

The structure and isotopic purity of the final compound are confirmed using ¹H-NMR, ¹³C-

NMR, and high-resolution mass spectrometry.

Quantification of 2-Hydroxyestrone in Plasma by LC-
MS/MS
This protocol describes a method for the sensitive and specific quantification of 2-

hydroxyestrone in human plasma using 2-Hydroxyestrone-d4 as an internal standard.

Objective: To accurately measure the concentration of 2-hydroxyestrone in plasma samples.

Materials:

Human plasma samples

2-Hydroxyestrone-d4 (internal standard)

2-Hydroxyestrone (for calibration curve)

Methanol, Acetonitrile (HPLC grade)

Formic acid

Water (ultrapure)

Solid Phase Extraction (SPE) cartridges (e.g., C18)

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

Sample Preparation:
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Thaw plasma samples on ice.

To 500 µL of plasma, add a known amount of 2-Hydroxyestrone-d4 solution (e.g., 10 µL

of a 100 ng/mL solution).

Vortex briefly to mix.

Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex and centrifuge

at high speed (e.g., 10,000 x g) for 10 minutes.

Transfer the supernatant to a new tube.

Solid Phase Extraction (SPE):

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

Load the supernatant from the previous step onto the SPE cartridge.

Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

Elute the analytes with 1 mL of methanol.

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water

with 0.1% formic acid).

LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in methanol.

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the

analytes, then return to initial conditions for re-equilibration.
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Flow Rate: 0.3 mL/min.

Injection Volume: 10 µL.

Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization

required).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

2-Hydroxyestrone: Monitor a specific precursor ion to product ion transition (e.g., m/z

287.2 -> 171.1).

2-Hydroxyestrone-d4: Monitor the corresponding transition for the deuterated

standard (e.g., m/z 291.2 -> 175.1).

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum

sensitivity.

Quantification:

Construct a calibration curve by analyzing standards of known 2-hydroxyestrone

concentrations with a constant amount of the internal standard.

Calculate the peak area ratio of the analyte to the internal standard.

Determine the concentration of 2-hydroxyestrone in the unknown samples by interpolating

their peak area ratios on the calibration curve.

In Vitro Anti-Proliferative Activity (Sulforhodamine B
Assay)
This assay determines the effect of 2-hydroxyestrone on the proliferation of MCF-7 human

breast cancer cells.
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Objective: To assess the cytostatic effect of 2-hydroxyestrone on a cancer cell line.

Materials:

MCF-7 cells

Cell culture medium (e.g., DMEM with 10% FBS)

2-Hydroxyestrone

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

Trichloroacetic acid (TCA), 10% w/v

Tris base solution (10 mM, pH 10.5)

96-well plates

Microplate reader

Methodology:

Cell Seeding:

Culture MCF-7 cells to ~80% confluency.

Trypsinize the cells and resuspend them in fresh medium.

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

medium.

Incubate for 24 hours to allow for cell attachment.

Treatment:

Prepare a serial dilution of 2-hydroxyestrone in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of 2-hydroxyestrone. Include a vehicle control (medium with the same
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concentration of solvent, e.g., DMSO).

Incubate the plate for 48-72 hours.

Cell Fixation:

Gently remove the treatment medium.

Add 100 µL of ice-cold 10% TCA to each well to fix the cells.

Incubate at 4°C for 1 hour.

Staining:

Wash the plate five times with slow-running tap water and allow it to air dry completely.

Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

Washing and Solubilization:

Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

Allow the plate to air dry completely.

Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.

Absorbance Measurement:

Read the absorbance at 510 nm using a microplate reader.

Calculate the percentage of cell growth inhibition relative to the vehicle control.

In Vivo Hepatoprotective Activity (Acetaminophen-
Induced Liver Injury Model)
This protocol describes a mouse model to evaluate the protective effect of 2-hydroxyestrone

against acetaminophen (APAP)-induced liver damage.[6][7][8]
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Objective: To determine if 2-hydroxyestrone can mitigate APAP-induced hepatotoxicity in vivo.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Acetaminophen (APAP)

2-Hydroxyestrone

Vehicle for drug administration (e.g., corn oil, or saline with a solubilizing agent)

Saline solution

Equipment for blood collection and tissue harvesting

Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits

Formalin for tissue fixation

Hematoxylin and Eosin (H&E) stain

Methodology:

Animal Acclimatization and Grouping:

Acclimatize mice for at least one week under standard laboratory conditions.

Divide the mice into groups (n=6-8 per group):

Group 1: Vehicle control

Group 2: APAP only

Group 3: 2-Hydroxyestrone + APAP

Group 4: 2-Hydroxyestrone only

Dosing Regimen:
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Fast the mice overnight (12-16 hours) before APAP administration.

Administer 2-hydroxyestrone (e.g., 1-10 mg/kg, intraperitoneally) to Groups 3 and 4.

Administer the vehicle to Groups 1 and 2.

After 1-2 hours, administer a single toxic dose of APAP (e.g., 300-500 mg/kg,

intraperitoneally) to Groups 2 and 3. Administer saline to Groups 1 and 4.

Sample Collection:

At a specified time point after APAP administration (e.g., 24 hours), anesthetize the mice.

Collect blood via cardiac puncture for serum separation.

Euthanize the mice and harvest the livers.

Biochemical Analysis:

Measure serum ALT and AST levels using commercial assay kits to assess the degree of

liver damage.

Histopathological Analysis:

Fix a portion of the liver in 10% neutral buffered formalin.

Embed the tissue in paraffin, section it, and stain with H&E.

Examine the liver sections under a microscope to assess the extent of necrosis and

inflammation.

Signaling Pathways and Mechanisms of Action
Estrogen Metabolism Pathway
2-Hydroxyestrone is a key metabolite in the estrogen metabolism pathway. Estrone is

converted to 2-hydroxyestrone via hydroxylation, a reaction catalyzed by cytochrome P450

enzymes. This pathway is considered protective as it shunts estrogen away from the formation

of more potent and potentially carcinogenic metabolites.
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Caption: Estrogen metabolism pathway leading to 2-hydroxyestrone.

Anti-Proliferative Signaling via Estrogen Receptor and
Akt/mTOR Pathway
In estrogen receptor-positive cells, 2-hydroxyestrone can exert anti-proliferative effects. While it

binds to the estrogen receptor (ER), it does so with different kinetics than estradiol, leading to

an antagonistic effect. This can lead to the downregulation of pro-survival signaling pathways

like Akt/mTOR.
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Caption: Anti-proliferative signaling of 2-hydroxyestrone.

Hepatoprotection via Inhibition of PDI-Mediated
Ferroptosis
2-Hydroxyestrone has been shown to protect against ferroptosis, a form of iron-dependent cell

death characterized by lipid peroxidation. It achieves this by binding to and inhibiting protein

disulfide isomerase (PDI). PDI inhibition prevents the dimerization and activation of inducible

nitric oxide synthase (iNOS), thereby reducing the accumulation of nitric oxide (NO) and

reactive oxygen species (ROS) that drive lipid peroxidation and cell death.
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Caption: Hepatoprotective mechanism of 2-hydroxyestrone via PDI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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